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Compound of Interest

Compound Name: 3-Amino-2,6-dimethylphenol

Cat. No.: B1266368

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 3-Amino-2,6-
dimethylphenol. Despite a comprehensive search of publicly available spectroscopic
databases and scientific literature, experimental Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for this specific compound could not be located. This
document, therefore, provides a theoretical analysis of the expected spectroscopic signatures
of 3-Amino-2,6-dimethylphenol based on its chemical structure and data from analogous
compounds. Additionally, it outlines generalized experimental protocols for acquiring such data.

Chemical Structure and Properties
e |[UPAC Name: 3-Amino-2,6-dimethylphenol
e Molecular Formula: CsH11:NO

e Molecular Weight: 137.18 g/mol

e CAS Number: 6994-64-5

Predicted Spectroscopic Data
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In the absence of experimental data, the following sections detail the predicted spectroscopic
characteristics for 3-Amino-2,6-dimethylphenol. These predictions are based on established
principles of spectroscopy and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts for 3-Amino-2,6-dimethylphenol

Predicted Chemical

Protons Shift (ppm) Multiplicity Integration
Methyl (C2-CHs) 21-23 Singlet 3H
Methyl (C6-CHs) 21-23 Singlet 3H
Aromatic (H4) 6.5-6.7 Doublet 1H
Aromatic (H5) 6.7-6.9 Doublet 1H
Amino (NH2) 3.5-5.0 (broad) Singlet 2H
Hydroxyl (OH) 4.5 - 5.5 (broad) Singlet 1H

Table 2: Predicted 3C NMR Chemical Shifts for 3-Amino-2,6-dimethylphenol

Carbon Atom Predicted Chemical Shift (ppm)
C1 (C-OH) 150 - 155

C2 (C-CHs) 120 - 125

C3 (C-NH2) 140 - 145

C4 115-120

C5 125 - 130

C6 (C-CHs) 120 - 125

C2-CHs 15-20

C6-CHs 15-20
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Amino-2,6-dimethylphenol

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H Stretch (Phenol) 3200 - 3600 Strong, Broad

N-H Stretch (Amine) 3300 - 3500 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Methyl) 2850 - 3000 Medium

C=C Stretch (Aromatic) 1500 - 1600 Medium to Strong

C-N Stretch 1250 - 1350 Medium

C-O Stretch (Phenol) 1180 - 1260 Strong

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 3-Amino-2,6-dimethylphenol is expected to
show a molecular ion peak ([M]*) at an m/z of approximately 137. Key fragmentation patterns
would likely involve the loss of a methyl group ([M-15]*) and other characteristic fragments of
substituted phenols and anilines.

Generalized Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for 3-Amino-
2,6-dimethylphenol.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2,6-dimethylphenol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de).

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
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e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the
compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a
solution-state spectrum, dissolve the compound in a suitable solvent (e.g., chloroform) and
place it in a liquid cell.

¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Data Processing: Perform a background correction and present the data as transmittance or
absorbance versus wavenumber.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Use electron ionization (El) at a standard energy (e.g., 70 eV).

o Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion
and fragment ions.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 3-Amino-2,6-dimethylphenol.
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A generalized workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for 3-Amino-2,6-dimethylphenol is not currently
available in the public domain, this guide provides a robust theoretical framework for its
expected spectral characteristics. The outlined experimental protocols offer a clear path for
researchers to acquire the necessary data for the comprehensive structural elucidation and
characterization of this compound. The provided workflow diagram serves as a visual guide for
the logical progression of such an analytical endeavor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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